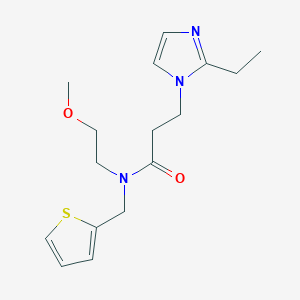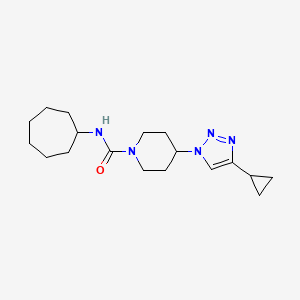![molecular formula C23H35NO2 B5902481 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, also known as DAPOX or DAP, is a chemical compound that has been the subject of much scientific research in recent years. DAPOX is a synthetic molecule that was first synthesized in 2011 by a team of chemists at the University of California, Davis. Since then, it has been studied extensively for its potential applications in the fields of medicine and biochemistry.
作用機序
The mechanism of action of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various biological processes, including cell growth and division. By inhibiting their activity, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may be able to slow down or even stop the progression of certain diseases.
Biochemical and Physiological Effects:
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation and oxidative stress in animal models. These effects suggest that 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol may have a wide range of potential applications in the fields of medicine and biochemistry.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol in laboratory experiments is its high degree of specificity. Unlike many other compounds, 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is able to target specific enzymes and biological processes with a high degree of precision. However, one of the main limitations of using 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research involving 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. One promising area of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various types of cancer, including breast cancer and prostate cancer. Other areas of research include the development of new synthetic methods for producing 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol, as well as the exploration of its potential applications in other areas of biochemistry and medicine.
合成法
The synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol involves several steps, including the reaction of 2,2-diallylpiperidine with 2-bromoethyl acetate to form a key intermediate. This intermediate is then reacted with adamantane-1-carboxylic acid to produce 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol. The overall synthesis of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol has been the subject of much scientific research due to its potential applications in the fields of medicine and biochemistry. One of the most promising areas of research involves the use of 3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol as a potential treatment for various medical conditions, including cancer and neurological disorders.
特性
IUPAC Name |
1-[2,2-bis(prop-2-enyl)piperidin-1-yl]-2-(3-hydroxy-1-adamantyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO2/c1-3-7-22(8-4-2)9-5-6-10-24(22)20(25)16-21-12-18-11-19(13-21)15-23(26,14-18)17-21/h3-4,18-19,26H,1-2,5-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETSBWGZDOCCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1C(=O)CC23CC4CC(C2)CC(C4)(C3)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)

![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)

![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)
![2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)

![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)
